Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-
Description
"Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-" is a Schiff base derivative characterized by a central imine (-C=N-) linkage between a 4-methoxyaniline moiety and a 3-methoxybenzo[b]thiophene-2-carbaldehyde group. The benzo[b]thiophene core introduces sulfur-containing heteroaromaticity, which may influence electronic properties and intermolecular interactions compared to purely carbocyclic analogs.
Properties
CAS No. |
37879-09-7 |
|---|---|
Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(3-methoxy-1-benzothiophen-2-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C17H15NO2S/c1-19-13-9-7-12(8-10-13)18-11-16-17(20-2)14-5-3-4-6-15(14)21-16/h3-11H,1-2H3 |
InChI Key |
UPHKTHOWOMLPJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- typically involves a multi-step process. One common method includes the condensation reaction between 4-methoxybenzenamine and 3-methoxybenzo[b]thiophene-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- exerts its effects involves interactions with various molecular targets and pathways. It may act by binding to specific enzymes or receptors, modulating their activity. The exact pathways depend on the context of its application, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related Schiff bases, focusing on substituent effects, electronic properties, and biological activity (where available):
Key Comparisons
In contrast, the nitro-substituted analog () exhibits reduced electron density at the imine due to the nitro group’s electron-withdrawing nature, which may affect reactivity . The naphthalene derivative () lacks heteroatoms, resulting in simpler π-conjugation but higher thermal stability (melting point 118–120°C) .
For instance, indoloquinazoline-derived Schiff bases () exhibit strong radical scavenging due to nitro and heterocyclic motifs .
Coordination Chemistry: Pyridine-containing analogs () form stable Cd(II) complexes with octahedral geometry, highlighting the role of nitrogen donors in metal binding. The target compound’s thiophene sulfur may offer alternative coordination sites, though this remains unexplored in the evidence .
Research Findings and Data Gaps
- Spectroscopic Data : IR and NMR data for the target compound are absent, but analogs (e.g., ) show characteristic imine C=N stretches (~1,620 cm⁻¹) and methoxy proton signals (~3.78 ppm) .
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